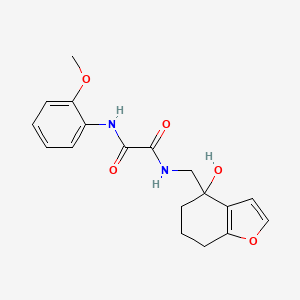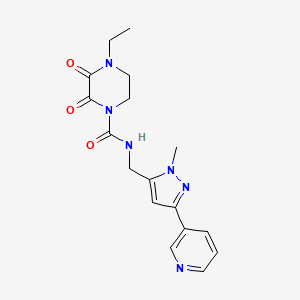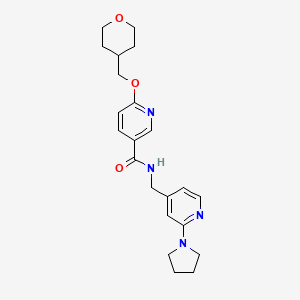
4,5-dibromo-2-ethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-2-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H6Br2N2 . It is a derivative of imidazole, a heterocyclic compound that contains two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, often involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis
The molecular structure of 4,5-dibromo-2-ethyl-1H-imidazole consists of a five-membered ring with two nitrogen atoms and two bromine atoms attached to the carbon atoms at the 4th and 5th positions . The ethyl group is attached to the carbon atom at the 2nd position .Chemical Reactions Analysis
Imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, are involved in a variety of chemical reactions. These include reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The reaction conditions can significantly affect the formation of side products .Wissenschaftliche Forschungsanwendungen
Imidazole-Based Medicinal Chemistry
Imidazole rings, including 4,5-dibromo-2-ethyl-1H-imidazole, are prominent in natural products and synthetic molecules. They are known for their electron-rich characteristics, enabling them to bind with various enzymes and receptors, leading to a broad range of bioactivities. Imidazole-based compounds have been used in treating diseases and have potential in diagnostics and pathology (Zhang et al., 2014).
Corrosion Inhibition
Imidazole derivatives, including those similar to 4,5-dibromo-2-ethyl-1H-imidazole, have been studied as corrosion inhibitors for metals in acidic environments. These compounds can form a protective layer on metal surfaces, significantly reducing corrosion rates (Zhang et al., 2015).
Nanocatalysis in Organic Synthesis
Imidazole derivatives are utilized in the synthesis of trisubstituted imidazoles. Graphene oxide–chitosan bionanocomposites, for example, have been employed as nanocatalysts for synthesizing imidazole compounds under solvent-free conditions, demonstrating the versatility of imidazole structures in chemical synthesis (Maleki & Paydar, 2015).
Ultrasonic Irradiation in Synthesis
Ultrasonic irradiation has been used to synthesize imidazole compounds, including structures akin to 4,5-dibromo-2-ethyl-1H-imidazole. This approach offers advantages such as high yield, simplicity, and the avoidance of harmful catalysts (Zang et al., 2010).
DNA Binding Properties
Certain imidazole compounds have shown the ability to bind in the minor groove of DNA, indicating potential applications in understanding DNA interactions and possibly in the development of therapeutic agents (Lee et al., 1993).
Complex Arylated Imidazoles Synthesis
Imidazoles are key in synthesizing complex arylated structures, widely used in pharmaceuticals and molecular functional materials. This involves sequential arylation of all C-H bonds in the imidazole ring, demonstrating the structural versatility of imidazole compounds (Joo et al., 2010).
Safety and Hazards
4,5-dibromo-2-ethyl-1H-imidazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, avoid dust formation, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4,5-dibromo-2-ethyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNLBIBHQQLNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)





![3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)



![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)
